Enhanced Lipophilicity (XLogP3) of 2-Bromo-4-(4-isobutylphenyl)thiazole Versus Unsubstituted Phenyl Analog
2-Bromo-4-(4-isobutylphenyl)thiazole exhibits a calculated XLogP3 value of 5.2, which is approximately 1.6 log units higher than the 3.6 value calculated for the simpler analog 2-bromo-4-phenylthiazole [1]. This quantitative difference arises directly from the addition of the 4-isobutyl substituent on the phenyl ring.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 |
| Comparator Or Baseline | 2-Bromo-4-phenylthiazole (XLogP3 = 3.6) |
| Quantified Difference | ΔXLogP3 = +1.6 (approximately 40× higher theoretical octanol-water partition) |
| Conditions | Calculated using XLogP3 algorithm; values derived from PubChem and vendor technical datasheets |
Why This Matters
This substantial increase in lipophilicity is critical for procurement when the research objective involves designing compounds with enhanced passive membrane permeability, blood-brain barrier penetration potential, or improved pharmacokinetic properties in lead optimization campaigns.
- [1] Kuujia. Cas no 1188040-69-8 (2-Bromo-4-(4-isobutyl-phenyl)-thiazole) Technical Overview (Computed Properties: XLogP3 = 5.2). Accessed April 15, 2026. View Source
